3-(3-Fluorophenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of a strong base like sodium hydride and a suitable nucleophile.
Major Products:
Oxidation: Formation of 3-(3-Fluorophenyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3-Hydroxyphenyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the fluorophenyl and hydroxyl groups.
3-(3-Hydroxyphenyl)pyrrolidin-3-ol: A similar compound where the fluorine atom is replaced with a hydroxyl group.
3-(3-Chlorophenyl)pyrrolidin-3-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(3-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity in medicinal applications.
Properties
CAS No. |
1245648-01-4 |
---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2 |
InChI Key |
REQRIBDNGWXWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.